molecular formula C8H14N2O2 B133940 1-Ethyl-3-methylimidazolium acetate CAS No. 143314-17-4

1-Ethyl-3-methylimidazolium acetate

Cat. No.: B133940
CAS No.: 143314-17-4
M. Wt: 170.21 g/mol
InChI Key: XIYUIMLQTKODPS-UHFFFAOYSA-M
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Description

1-Ethyl-3-methylimidazolium acetate is an ionic liquid known for its unique properties and wide range of applications. It is a colorless liquid with low volatility and high thermal stability. This compound is particularly valued for its ability to dissolve a variety of substances, including cellulose and other natural polymers, making it a versatile solvent in both laboratory and industrial settings .

Mechanism of Action

Target of Action

1-Ethyl-3-methylimidazolium acetate, also known as [Emim][Ac], primarily targets carbonyl compounds . It acts as a robust organocatalyst for the solvent-free cyanosilylation of these compounds with trimethylsilyl cyanide (TMSCN) . Another significant target of [Emim][Ac] is cellulose , where it serves as a cellulosic solvent .

Mode of Action

[Emim][Ac] interacts with its targets through a process known as cyanosilylation . In this process, [Emim][Ac] facilitates the addition of TMSCN to carbonyl compounds under mild reaction conditions . When interacting with cellulose, [Emim][Ac] acts as a solvent, dissolving the cellulose and enabling its conversion into other compounds .

Biochemical Pathways

The primary biochemical pathway affected by [Emim][Ac] is the cyanosilylation of carbonyl compounds . This process results in the formation of cyanohydrins, which are key synthetic intermediates that can be further converted into valuable organic compounds . In the case of cellulose, [Emim][Ac] enables its conversion into glucose via enzymatic saccharification .

Result of Action

The action of [Emim][Ac] on carbonyl compounds results in the formation of cyanohydrins . These compounds are valuable synthetic intermediates that can be further converted into various organic compounds . When [Emim][Ac] acts on cellulose, it results in the formation of glucose via enzymatic saccharification .

Action Environment

The action of [Emim][Ac] can be influenced by environmental factors. For instance, the cyanosilylation process can be carried out under mild reaction conditions . Additionally, the dissolution of cellulose by [Emim][Ac] can be influenced by the presence of inorganic salts

Biochemical Analysis

Biochemical Properties

1-Ethyl-3-methylimidazolium acetate exhibits strong hydrogen bonding basicity . This property allows it to coordinate with the hydroxyl and amino groups of biomolecules, promoting hydrogen bonding in bifunctional activation of substrates . This interaction significantly influences the biochemical reactions involving these biomolecules .

Cellular Effects

The effects of this compound on cellular processes are still under investigation. Studies have shown that it can influence the growth of certain bacterial species such as Clostridium sp. and Pseudomonas putida .

Molecular Mechanism

The molecular mechanism of this compound is primarily based on its strong hydrogen bonding basicity . It can coordinate with the hydroxyl and amino groups of biomolecules, leading to bifunctional activation of substrates . This interaction can result in changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are primarily observed in its solvation properties . It exhibits distinct solvation behavior with the occurrence of well-pronounced solvation shells whose composition significantly depends on the charge of the solute .

Metabolic Pathways

Its strong hydrogen bonding basicity suggests that it may interact with enzymes or cofactors involved in various metabolic processes .

Transport and Distribution

Its solvation properties suggest that it may interact with various transporters or binding proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-methylimidazolium acetate is typically synthesized by reacting 1-ethyl-3-methylimidazole with acetic acid. The reaction is carried out under nitrogen atmosphere to prevent oxidation, and the product is purified by distillation to remove any residual solvents .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and continuous distillation units to handle the increased volume of reactants and products .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-methylimidazolium acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Ethyl-3-methylimidazolium acetate has numerous applications in scientific research:

Comparison with Similar Compounds

  • 1-Butyl-3-methylimidazolium acetate
  • 1-Ethyl-3-methylimidazolium chloride
  • 1-Ethyl-3-methylimidazolium tetrafluoroborate

Comparison: 1-Ethyl-3-methylimidazolium acetate is unique due to its ability to dissolve cellulose and other natural polymers efficiently. Compared to 1-butyl-3-methylimidazolium acetate, it has a lower melting point, making it more suitable for applications requiring room-temperature ionic liquids. Additionally, its acetate anion provides better solvation properties compared to chloride or tetrafluoroborate anions .

Properties

IUPAC Name

1-ethyl-3-methylimidazol-3-ium;acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N2.C2H4O2/c1-3-8-5-4-7(2)6-8;1-2(3)4/h4-6H,3H2,1-2H3;1H3,(H,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYUIMLQTKODPS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C[N+](=C1)C.CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2041179
Record name 1-Ethyl-3-methylimidazolium acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143314-17-4
Record name 1-Ethyl-3-methylimidazolium acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143314-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazolium, 3-ethyl-1-methyl-, acetate (1:1)
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazolium, 3-ethyl-1-methyl-, acetate (1:1)
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Record name 1-Ethyl-3-methylimidazolium acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethyl-3-methyl-1H-imidazol-3-ium acetate
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Synthesis routes and methods I

Procedure details

226.8 g (0.72 mol) of Ba(OH)2 (octahydrate) are suspended in 600 g of water. The suspension is heated to 80° C., resulting in the barium salt melting and forming an aqueous emulsion. 149.8 g (0.72 mol) of 1-methyl-3-ethylimidazolium hydrogensulfate are added dropwise to this emulsion, with the temperature rising to 100° C. Despite the barium sulfate which precipitates, the suspension remains readily stirrable. The reaction mixture is stirred for another 2 hours at 80° C., cooled and the precipitated BaSO4 is filtered off using Celite as filter aid. After addition of 43.5 g (0.72 mol) of glacial acetic acid, the water is removed on a rotary evaporator and the oil which remains is extracted with ethyl acetate. Drying under reduced pressure gives 113.3 g (0.67 mol) of 1-methyl-3-ethylimidazolium acetate (yield: 92%). The chloride content is 4 ppm.
Quantity
149.8 g
Type
reactant
Reaction Step One
Quantity
43.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

149.8 g (0.72 mol) of 1-methyl-3-ethylimidazolium hydrogensulfate are dissolved in 600 ml of water, and 226.8 g (0.72 mol) of Ba(OH)2 (octahydrate) are subsequently added in portions over a period of 30 minutes. The temperature is increased to 60° C. and the reaction mixture is stirred for 2 hours at this temperature. It is allowed to cool overnight and the precipitated BaSO4 is filtered off using Celite as filter aid. After addition of 43.5 g (0.72 mol) of glacial acetic acid, the water is removed on a rotary evaporator and the oil which remains is extracted with ethyl acetate. To remove residual water, the oil is admixed with n-butanol and the n-butanol is subsequently distilled off under reduced pressure. This gives 108.3 g (0.636 mol) of 1-methyl-3-ethylimidazolium acetate (yield: 88% based on 1-methyl-3-ethylimidazolium hydrogensulfate). The chloride content is 4 ppm.
Quantity
149.8 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
[Compound]
Name
Ba(OH)2
Quantity
226.8 g
Type
reactant
Reaction Step Two
Quantity
43.5 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-3-methylimidazolium acetate
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1-Ethyl-3-methylimidazolium acetate
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1-Ethyl-3-methylimidazolium acetate
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1-Ethyl-3-methylimidazolium acetate
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1-Ethyl-3-methylimidazolium acetate
Customer
Q & A

A: [Emim][OAc] effectively dissolves lignocellulosic biomass by disrupting the hydrogen bonding network within the plant cell wall. This occurs through the interaction of the acetate anions with the hydroxyl groups of cellulose and hemicellulose, and to a lesser extent, with lignin. [] The cation, while less involved in direct interaction with the biomass components, contributes to the overall solvation process. []

A: Pretreatment with [Emim][OAc] can significantly enhance the enzymatic hydrolysis of lignocellulosic biomass, leading to increased sugar yields. [, , ] This is attributed to the disruption of the crystalline structure of cellulose, reduction in lignin content, and increased accessibility of enzymes to the polysaccharide chains. [, , ]

A: Yes, residual [Emim][OAc] can inhibit the growth and fermentation activity of microorganisms, such as Saccharomyces cerevisiae, commonly used in ethanol production. [, ] Studies have shown that [Emim][OAc] concentrations above 0.1 g/L can negatively impact ethanol fermentation. []

ANone: The molecular formula of [Emim][OAc] is C8H14N2O2, and its molecular weight is 170.21 g/mol.

A: Various spectroscopic techniques are employed to study the structure and properties of [Emim][OAc], including Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray diffraction (XRD). [, , , , ]

A: Water can significantly influence the properties of [Emim][OAc], such as viscosity, conductivity, and hydrogen bonding interactions. [, , ] The presence of water can disrupt the hydrogen bond network within the IL, leading to changes in its solvation ability and other physicochemical properties. [, , ]

A: [Emim][OAc] exhibits relatively lower thermal stability compared to some other ILs. [] Its thermal decomposition mainly proceeds through an SN2 nucleophilic substitution reaction, primarily at the imidazolium methyl substituent. [] This relatively low thermal stability has implications for its use in high-temperature applications.

A: Yes, [Emim][OAc] can function as a catalyst in various chemical reactions, including transesterification, condensation, and biomass conversion processes. [, , ]

A: [Emim][OAc] catalyzes the transesterification of glycerol with diethyl carbonate to produce glycerol carbonate. [] The acetate anion plays a crucial role in activating glycerol through hydrogen bonding interactions, while the imidazolium cation can interact with diethyl carbonate, facilitating the reaction. []

A: Computational methods like density functional theory (DFT) and molecular dynamics (MD) simulations provide insights into the structure, interactions, and dynamics of [Emim][OAc] at the molecular level. [, , , ]

A: MD simulations can provide information on the solvation behavior, hydrogen bonding interactions, diffusion coefficients, and other dynamic properties of [Emim][OAc] in various environments. [, , , ] This information is valuable for understanding its behavior as a solvent and reaction medium.

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